![molecular formula C20H18N2O3 B4657548 N-[4-(allyloxy)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4657548.png)
N-[4-(allyloxy)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Overview
Description
N-[4-(allyloxy)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has been developed for scientific research purposes. This compound has been found to have potential in various areas of research, including cancer therapy and drug development.
Mechanism of Action
The mechanism of action of N-[4-(allyloxy)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is not fully understood. However, a study by Li et al. (2016) suggested that the compound may work by inducing apoptosis (programmed cell death) in cancer cells. The compound may also inhibit the growth of cancer cells by disrupting their cell cycle.
Biochemical and physiological effects:
N-[4-(allyloxy)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been found to have several biochemical and physiological effects. A study by Li et al. (2016) found that the compound caused a decrease in the expression of several proteins involved in cancer cell proliferation and survival. The compound also caused an increase in the expression of proteins involved in apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(allyloxy)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide in lab experiments is its potential as a lead compound for the development of new drugs. Another advantage is its ability to induce apoptosis in cancer cells. However, one limitation is that the compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.
Future Directions
There are several future directions for research on N-[4-(allyloxy)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. One direction is to further investigate its mechanism of action and its potential as a lead compound for the development of new drugs. Another direction is to study its toxicity and pharmacokinetics in vivo. Additionally, the compound could be further studied in combination with other cancer therapies to determine its potential for use in combination therapy.
Scientific Research Applications
N-[4-(allyloxy)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been found to have potential in various areas of scientific research. One area of interest is cancer therapy. A study by Li et al. (2016) found that the compound exhibited significant antiproliferative activity against several cancer cell lines, including breast cancer and lung cancer. Another area of interest is drug development. The compound has been found to have potential as a lead compound for the development of new drugs.
properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-prop-2-enoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-3-12-25-15-10-8-14(9-11-15)22-20(24)19(23)18-13(2)21-17-7-5-4-6-16(17)18/h3-11,21H,1,12H2,2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGKOZBUFYAFBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=C(C=C3)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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